

CAS number and molecular structure of 1,3,5-Triethylbenzene.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Triethylbenzene

Cat. No.: B086046

[Get Quote](#)

An In-depth Technical Guide to 1,3,5-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3,5-triethylbenzene**, including its molecular structure, key identifiers, and spectroscopic data. Detailed experimental protocols for its synthesis via Friedel-Crafts alkylation are also presented, alongside relevant safety information.

Core Compound Information

Chemical Identity

1,3,5-Triethylbenzene is an aromatic hydrocarbon characterized by a benzene ring symmetrically substituted with three ethyl groups at positions 1, 3, and 5.^[1] This symmetrical arrangement significantly influences its physical properties and reactivity.^[1]

Molecular Structure

- Molecular Formula: C₁₂H₁₈^{[2][3][4]}
- Molecular Weight: 162.27 g/mol ^{[2][3][4]}

- CAS Number: 102-25-0[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Canonical SMILES: CCC1=CC(=CC(=C1)CC)CC[\[2\]](#)[\[4\]](#)
- InChI Key: WJYMPXJVHNDZHD-UHFFFAOYSA-N[\[2\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **1,3,5-triethylbenzene**.

Property	Value
Physical Properties	
Appearance	Colorless liquid[2]
Density	0.862 g/cm ³ [2]
Melting Point	-66.5 °C[2]
Boiling Point	215 °C[2]
Flash Point	76 °C[2]
Refractive Index (n _D)	1.495[2]
Solubility	Insoluble in water; soluble in ethanol and diethyl ether.[2]
¹ H NMR (CDCl ₃)	
Chemical Shift (δ) -CH ₃	~1.2 ppm (triplet)
Chemical Shift (δ) -CH ₂	~2.6 ppm (quartet)
Chemical Shift (δ) Ar-H	~6.8 ppm (singlet)
¹³ C NMR (CDCl ₃)	
Chemical Shift (δ) -CH ₃	~15 ppm
Chemical Shift (δ) -CH ₂	~29 ppm
Chemical Shift (δ) Ar-C	~126 ppm
Chemical Shift (δ) Ar-C-Et	~144 ppm
IR Spectroscopy	
C-H stretch (aromatic)	~3030 cm ⁻¹
C-H stretch (aliphatic)	~2870-2965 cm ⁻¹
C=C stretch (aromatic)	~1600, 1500 cm ⁻¹
C-H bend (aromatic)	~880 cm ⁻¹ (characteristic of 1,3,5-substitution)

Synthesis of 1,3,5-Triethylbenzene

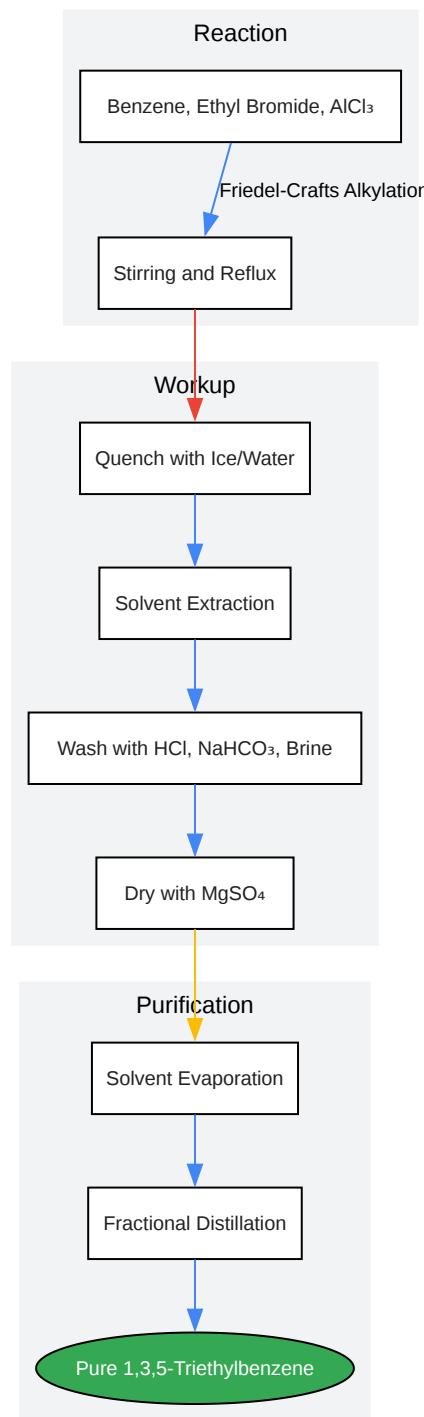
The most common method for the synthesis of **1,3,5-triethylbenzene** is the Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride.[\[2\]](#)

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a representative procedure for the synthesis of **1,3,5-triethylbenzene** in a laboratory setting.

Materials and Reagents:

- Benzene
- Ethyl bromide
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Heating mantle


- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with drying tubes.
- Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous diethyl ether (50 mL). Stir the suspension.
- Addition of Benzene: Add benzene (1.0 eq) to the addition funnel and add it dropwise to the stirred suspension of aluminum chloride in diethyl ether.
- Addition of Ethyl Bromide: After the addition of benzene is complete, add ethyl bromide (3.0 eq) to the addition funnel and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.
- Reaction: After the addition of ethyl bromide is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours.
- Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a beaker.
- Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by fractional distillation to yield pure **1,3,5-triethylbenzene**.

Logical Workflow for Synthesis and Purification

Experimental Workflow for the Synthesis of 1,3,5-Triethylbenzene

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **1,3,5-triethylbenzene**.

Applications in Research and Development

Due to its unique symmetrical structure, **1,3,5-triethylbenzene** serves as a valuable building block in various fields of chemical synthesis.

- Ligand Synthesis: It can be used in the synthesis of a range of di- and trinucleating ligands. [\[2\]](#)
- Supramolecular Chemistry: Its rigid and symmetric core makes it an ideal scaffold for the construction of complex supramolecular assemblies and host-guest systems.
- Materials Science: It is a precursor for the synthesis of advanced materials with tailored electronic and photophysical properties.

Safety Information

1,3,5-Triethylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Pictogram: Exclamation mark (GHS07)[\[2\]](#)
- Signal Word: Warning[\[2\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H413: May cause long-lasting harmful effects to aquatic life.[\[2\]](#)
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[\[2\]](#)
 - P273: Avoid release to the environment.[\[2\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[2\]](#)

- P302+P352: IF ON SKIN: Wash with plenty of water.[[2](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[2](#)]
- P332+P313: If skin irritation occurs: Get medical advice/attention.[[2](#)]

The vapor of **1,3,5-triethylbenzene** can form an explosive mixture with air.[[2](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1,3,5-triethyl- [webbook.nist.gov]
- 2. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1,3,5-TRIETHYLBENZENE(102-25-0) 13C NMR spectrum [chemicalbook.com]
- 4. 1,3,5-Triethylbenzene | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular structure of 1,3,5-Triethylbenzene.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086046#cas-number-and-molecular-structure-of-1-3-5-triethylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com